molecular formula C4HF7O B8792221 3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride CAS No. 382-22-9

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride

Cat. No.: B8792221
CAS No.: 382-22-9
M. Wt: 198.04 g/mol
InChI Key: PNIDBKALSVNXJB-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride can be synthesized through various methods. One common approach involves the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with thionyl chloride . The reaction typically occurs under anhydrous conditions and requires a catalyst to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound often involves the use of specialized equipment to handle the highly reactive and corrosive nature of fluorinated compounds. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, methanesulfonyl chloride, and ethyl chlorosulfate . Reaction conditions often involve anhydrous environments and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thionyl chloride can produce bistrifluoromethylketene .

Scientific Research Applications

3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoyl fluoride, 3,3,3-trifluoro-2-(trifluoromethyl)- involves its high reactivity due to the presence of multiple fluorine atoms. These atoms create a highly electronegative environment, making the compound a strong electrophile. This property allows it to react readily with nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

382-22-9

Molecular Formula

C4HF7O

Molecular Weight

198.04 g/mol

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)propanoyl fluoride

InChI

InChI=1S/C4HF7O/c5-2(12)1(3(6,7)8)4(9,10)11/h1H

InChI Key

PNIDBKALSVNXJB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above ethyl ether, 43 g (0.175 mol), in a 100 ml flask equipped as described in Example 6 was mixed with 1 g (0.0075 mol) of AlCl3. The mixture was refluxed for 17 hours. Material condensed in the attached Dry Ice-acetone trap was combined with residual material in the flask and distilled in a low-temperature still. An amount of 30.8 g of unreacted (CF3)2CHCF2OC2H5 was recovered, together with 9.1 g (26.3% yield) of (CF3)2CHCOF, 2.2 g of C2H5F and 0.1 g of (CF3)2CHCOCl. No improvement in product yield was obtained when the reactants were heated in a sealed tube at 120° for 4 hours.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26.3%

Synthesis routes and methods II

Procedure details

The above methyl ether, 48.5 g (0.209 mol), and 1 g of AlCl3 were refluxed together for 15 hours and treated as described in Comparative Example 1. An amount of 43.8 g of unreacted (CF3)2CHCF2OCH3 was recovered, together with 1.1 g of (CF3)2CHCOF (2.7% yield) and 0.75 g of CH3F. No improvement in product was obtained when the reactants were heated in a sealed tube at 120° for 4 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step Two
Name
CH3F
Quantity
0.75 g
Type
reactant
Reaction Step Two
Yield
2.7%

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